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Compound of Interest

Compound Name: 1-Cyclopropylethanamine
CAS No.: 1621-24-5
Cat. No.: B155062
Get Quote
& J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Cyclopropylethanamine (CAS No. 1621-24-5). Due to the limited availability of experimentally
derived spectra in publicly accessible databases, this document presents a combination of
predicted data from reliable sources and expected spectroscopic characteristics based on the
analysis of analogous compounds. The information herein is intended to support research,
development, and quality control activities involving this compound.

Chemical Structure and Properties
¢ |[UPAC Name: 1-cyclopropylethanamine
¢ Molecular Formula: CsH11N[1]

e Molecular Weight: 85.15 g/mol [1]
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o Exact Mass: 85.089149355 Da[1]
e SMILES: CC(C1CC1)N[1]
e InChl: INChl=1S/C5H11N/c1-4(6)5-2-3-5/h4-5H,2-3,6H2,1H3[1]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for 1-
Cyclopropylethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data (500 MHz, D20)

Chemical Shift ()

Multiplicity Number of Protons  Assignment
pPpm
~1.71 Multiplet 4 Cyclopropyl CHz
~1.47 Multiplet 1 Cyclopropyl CH
~1.25 Doublet 3 Methyl CHs
~3.20 Quartet 1 Ethanaminyl CH
Variable Broad Singlet 2 Amine NH:2

Predicted data sourced from the Human Metabolome Database (HMDB).[2] Note: The
chemical shift of the amine protons (NH-2) is highly dependent on the solvent and concentration
and may exchange with D20.

Table 2: Predicted 3C NMR Spectroscopic Data
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Chemical Shift (6) ppm

Assignment

~55 Ethanaminyl CH
~20 Methyl CHs

~15 Cyclopropyl CH
~5 Cyclopropyl CHz

Note: This data is based on typical chemical shifts for similar structures and predictions.

Infrared (IR) Spectroscopy

Table 3: Expected FT-IR Absorption Bands

Frequency (cm™?)

Vibration Mode Intensity

N-H Stretch (asymmetric and Medium, Sharp (typically two

3300-3500 symmetric) bands for primary amines)
2850-2960 C-H Stretch (aliphatic) Strong

~3080 C-H Stretch (cyclopropyl) Medium

1590-1650 N-H Bend (scissoring) Medium

1000-1250 C-N Stretch Medium

650-900 N-H Wag Broad, Strong

Note: These are characteristic infrared absorption frequencies for primary amines and

cyclopropyl groups.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization)
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miz Relative Intensity (%) Assighment

85 Moderate [M]* (Molecular lon)
84 Moderate [M-H]*

70 High [M-CHs]* (a-cleavage)

[CH(NH2)=CHz]* (a-cleavage

with rearrangement)

44 Base Peak

41 High [CsHs]* (Cyclopropyl cation)

Note: The fragmentation pattern is predicted based on the typical behavior of primary amines
under electron ionization, which often involves a-cleavage. The molecular ion is expected to
have an odd mass, consistent with the nitrogen rule for compounds containing a single nitrogen

atom.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 1-
Cyclopropylethanamine.

NMR Spectroscopy

e Sample Preparation:
o Accurately weigh 5-10 mg of 1-Cyclopropylethanamine.

o Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDClIs,
D20, or DMSO-ds).

o Add a small amount of tetramethylsilane (TMS) as an internal standard (& 0.00 ppm) if
using a non-deuterated solvent for reference.

o Transfer the solution to a 5 mm NMR tube.

e 1H NMR Acquisition:
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o Record the spectrum on a 400 MHz or higher field NMR spectrometer.
o Set the spectral width to cover the range of -2 to 12 ppm.

o Acquire the spectrum with a sufficient number of scans (typically 16-64) to obtain a good
signal-to-noise ratio.

o Process the data with appropriate window functions (e.g., exponential multiplication)
before Fourier transformation.

e 13C NMR Acquisition:

o

Record the spectrum on the same spectrometer.

[¢]

Use a proton-decoupled pulse sequence.

[¢]

Set the spectral width to cover the range of 0 to 200 ppm.

[e]

Acquire the spectrum with a significantly larger number of scans compared to *H NMR to
achieve an adequate signal-to-noise ratio.

IR Spectroscopy

e Sample Preparation:

o Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or
sodium chloride (NaCl) plates.

o KBr Pellet (for salts): Grind 1-2 mg of the sample with approximately 100 mg of dry KBr
powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

o Data Acquisition:

o

Obtain the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

[¢]

Record the spectrum over the range of 4000 to 400 cm~1.

[¢]

Collect a background spectrum of the empty sample holder (or pure KBr pellet) and
subtract it from the sample spectrum.

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155062?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry

e Sample Introduction:

o Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample
in a volatile organic solvent (e.g., dichloromethane or methanol) into a GC equipped with a
suitable capillary column (e.g., a non-polar stationary phase). The GC will separate the
compound before it enters the mass spectrometer.

e lonization:
o Use Electron lonization (EIl) at a standard energy of 70 eV.
e Mass Analysis:

o Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 10 to 200
amu.

o Identify the molecular ion peak and the major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like 1-Cyclopropylethanamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b155062/docs#spectroscopic-profile-of-1-
cyclopropylethanamine-an-in-depth-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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